molecular formula C8H10N2O B12823789 3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B12823789
M. Wt: 150.18 g/mol
InChI Key: UUWHJEUKSJTWOV-UHFFFAOYSA-N
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Description

3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]-oxazinium bromides . These intermediates can then be treated with acetic anhydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazine derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different hydrogenated products.

    Substitution: The vinyl group and other positions on the rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while substitution reactions can introduce various functional groups onto the imidazole or oxazine rings.

Scientific Research Applications

3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include those related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its vinyl group, which provides additional reactivity and potential for further functionalization. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-ethenyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine

InChI

InChI=1S/C8H10N2O/c1-2-7-5-9-8-6-11-4-3-10(7)8/h2,5H,1,3-4,6H2

InChI Key

UUWHJEUKSJTWOV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C2N1CCOC2

Origin of Product

United States

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